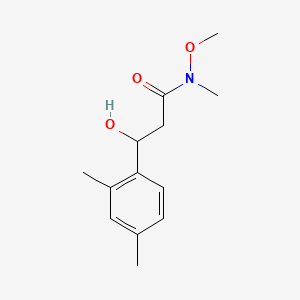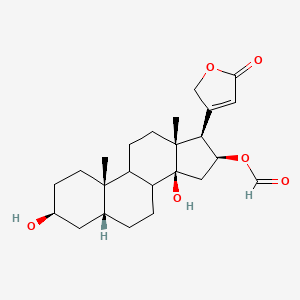
Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- is a chemical compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It is also known by several other names, including Dicumene, Bibenzyl, α,α,α’,α’-tetramethyl-, and 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its unique structure, which includes two benzene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge.
Méthodes De Préparation
The synthesis of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- typically involves the reaction of benzene derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods may include catalytic processes that ensure high yield and purity of the compound. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and steric effects.
Biology: Research into its interactions with biological molecules can provide insights into its potential biological activity.
Medicine: Investigations into its pharmacological properties may reveal therapeutic potential.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- involves its ability to form stable free radicals under certain conditions, such as exposure to heat or light . These free radicals can participate in various chemical reactions, contributing to the compound’s reactivity and potential applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- include:
- Bibenzyl, α,α,α’,α’-tetramethyl-
- α,α’-Dicumyl
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,2-Diphenyltetramethylethane
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
These compounds share structural similarities but differ in their specific substituents and overall molecular configuration. The uniqueness of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- lies in its specific arrangement of methyl groups and benzene rings, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
734-17-8 |
|---|---|
Formule moléculaire |
C20H26 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-[2,3-dimethyl-3-(4-methylphenyl)butan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-15-7-11-17(12-8-15)19(3,4)20(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Clé InChI |
DTVHTGANUBTKPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-6-(4-hydroxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14759562.png)

![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)




![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
